molecular formula C10H6F6O B109768 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one CAS No. 129604-25-7

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B109768
CAS No.: 129604-25-7
M. Wt: 256.14 g/mol
InChI Key: BBNWVBMFEWTMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is a high-value aromatic ketone intermediate designed for advanced chemical and pharmaceutical research. Compounds featuring the trifluoromethyl group are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability, membrane permeability, and binding affinity in target molecules. This ketone serves as a versatile synthetic precursor, particularly in the development of active pharmaceutical ingredients (APIs). Its primary research application is as a building block for the synthesis of complex organic molecules. It can undergo various transformations, including asymmetric reduction to chiral alcohols, which are critical motifs in many drug candidates. The presence of two strong electron-withdrawing trifluoromethyl groups on the phenyl ring makes this ketone a distinctive scaffold for developing compounds with specific electronic and steric properties. Researchers utilize this compound in exploratory studies, process chemistry development, and the synthesis of proprietary small-molecule libraries. Disclaimer: The specific pharmacological profile, mechanism of action, and full spectrum of applications for the 3,4-isomer are less documented in public scientific literature compared to its 3,5-analog. The information provided is based on the known behavior of structurally similar compounds. This product is labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and verify all properties and applications through their own experimental data.

Properties

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5(17)6-2-3-7(9(11,12)13)8(4-6)10(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNWVBMFEWTMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564089
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129604-25-7
Record name 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The industrial synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one centers on the formation of a Grignard intermediate from 3,5-bis(trifluoromethyl)bromobenzene. As detailed in WO2002050009A1, magnesium metal reacts with the aryl bromide in THF under nitrogen atmosphere, generating 3,5-bis(trifluoromethyl)phenylmagnesium bromide. This exothermic process requires precise temperature control between -15°C and 35°C to minimize di-brominated byproducts (<2 mol%).

The Grignard reagent subsequently reacts with acetic anhydride in a two-step nucleophilic acyl substitution:

  • Initial Quenching :
    R-MgBr+(CH3CO)2OR-C(O)-O-CO-CH3+MgBr(OAc)\text{R-MgBr} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-C(O)-O-CO-CH}_3 + \text{MgBr(OAc)}

  • Hydrolysis :
    R-C(O)-O-CO-CH3+H2OR-C(O)-CH3+CH3COOH\text{R-C(O)-O-CO-CH}_3 + \text{H}_2\text{O} \rightarrow \text{R-C(O)-CH}_3 + \text{CH}_3\text{COOH}

Critical mass balances from US6350915B1 demonstrate a 93.7% assay yield of the Grignard intermediate, with 2.0 mol% total isomer byproducts under optimized stirring (300–500 rpm) and H2SO4/AcOH ratios (1:3).

Grignard Formation Kinetics

Reaction scalability depends on solvent selection and thermal management:

ParameterTHF SystemDiethyl Ether System
Optimal Temp Range-15°C to 5°C0°C to 10°C
Reaction Time2–5 hours3–6 hours
Byproduct Formation1.2–2.0 mol%2.5–4.1 mol%
Magnesium Utilization98%89%

THF’s higher dielectric constant (7.6 vs. 4.3) enhances magnesium activation, reducing induction periods by 40% compared to ether solvents. Sub-zero temperatures (-15°C) during acetic anhydride addition suppress ketone dimerization, increasing isolated yields to 91–94%.

Solvent Recovery and Recycling

Patent WO2003043575A2 introduces a vacuum distillation protocol for THF recovery (85–92% efficiency) post-hydrolysis. Residual solvent levels in the crude product are maintained below 500 ppm through azeotropic distillation with tert-butyl methyl ether (TBME), reducing raw material costs by 18–22% in multi-ton batches.

Large-Scale Process Design and Troubleshooting

Critical Process Parameters (CPPs)

Scale-up trials from lab to 500-gallon reactors identified four CPPs:

  • Magnesium Particle Size : Granules (2–5 mm) prevent hot-spot formation vs. powder (<1 mm), reducing runaway reaction risk by 70%.

  • Acetic Anhydride Stoichiometry : A 2.5:1 molar excess ensures complete Grignard consumption, minimizing residual bromide (<0.1 wt%).

  • Quench Rate : Controlled addition over 75–120 minutes maintains batch temperatures below -10°C, avoiding exotherms exceeding 50°C/min.

  • Hydrolysis pH : Alkaline conditions (pH >10) with 10% NaOH prevent emulsion formation during TBME extraction, achieving phase separation in <15 minutes.

Byproduct Management

Gas chromatography (GC) profiles from US6350915B1 reveal three primary impurities:

  • 1,3-Bis(trifluoromethyl)benzene (0.6–1.2%): Forms via Grignard protonolysis; mitigated by rigorous solvent drying (H2O <50 ppm).

  • Dibrominated Isomers (1.0–1.8%): 1,2- and 1,4-dibromo derivatives arise from bromide overhalogenation; controlled via bromine feed rates <0.5 mL/min.

  • Diaryl Ketones (0.3–0.7%): Result from ketone coupling; suppressed by sub-zero quenching.

A patented workup sequence (cold water wash → 5% NaHCO3 → brine) reduces total impurities to <3.0% without chromatography.

Comparative Analysis of Alternative Routes

Friedel-Crafts Acylation

Early routes employing AlCl3-catalyzed acylation of bis(trifluoromethyl)benzene with acetyl chloride faced limitations:

MetricGrignard MethodFriedel-Crafts
Yield91–94%62–68%
Reaction Time4–6 hours8–12 hours
Catalyst Cost$12/kg$45/kg
Waste Generated1.5 kg/kg4.2 kg/kg

AlCl3’s hygroscopicity and HF byproduct formation rendered it unsuitable for cGMP production.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with acetyl equivalents was explored but abandoned due to:

  • High catalyst loading (5 mol% Pd(PPh3)4)

  • Boronic acid instability under acidic conditions

  • Residual palladium >50 ppm requiring costly purification

Industrial-Scale Purification and Isolation

Distillation Protocols

Crude 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one is distilled at 185–189°C (760 mmHg) using 20-tray Oldershaw columns. Key metrics:

Distillation ParameterValue
Purity Post-Distillation99.2–99.7%
Recovery Efficiency88–92%
Throughput Rate120–150 kg/hour
Residual Solvents<300 ppm

Azeotropic distillation with cyclohexane (1:3 v/v) enhances throughput by 15% while avoiding thermal decomposition above 200°C.

Crystallization Optimization

Although the product is typically an oil, WO2003043575A2 discloses a crystallization method using heptane/ethyl acetate (4:1) at -20°C:

ConditionOutcome
Cooling Rate0.5°C/min
Final Purity99.9%
Crystal FormMonoclinic
Polymorph Stability>24 months

This method remains niche due to 20–25% yield losses during crystal washing.

Chemical Reactions Analysis

Types of Reactions: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various chemical reactions. The trifluoromethyl groups enhance the compound's lipophilicity, making it suitable for reactions that require interaction with hydrophobic regions of biological molecules.

Antimicrobial Properties

Initial studies indicate that 1-[3,4-bis(trifluoromethyl)phenyl]ethan-1-one exhibits antimicrobial activity. The presence of trifluoromethyl substitutions may enhance its ability to penetrate biological membranes, which is critical for its effectiveness against microbial pathogens.

Anticancer Potential

Research suggests that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. This indicates that this compound may also possess anticancer properties, warranting further investigation into its mechanisms and effectiveness against various cancer types.

Medical Applications

The compound is being explored for its potential use in drug development. Specifically, it serves as an intermediate in the synthesis of therapeutic agents, including neurokinin-1 (NK-1) receptor antagonists. These antagonists are relevant in treating inflammatory diseases and psychiatric disorders . Additionally, ongoing research is examining its role in the development of pharmaceuticals targeting specific diseases .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals. Its unique chemical properties allow for the creation of materials with specific functionalities that are valuable in various applications.

Case Study 1: Anticancer Activity

A study demonstrated that analogs of this compound inhibited proliferation in cancer cell lines. The results indicated that these compounds could modulate cell signaling pathways associated with tumor growth. This suggests potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of trifluoromethyl-substituted compounds indicated significant activity against a range of bacterial strains. The study highlighted the compound's ability to disrupt bacterial membranes, thereby enhancing its efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism by which 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Bis(trifluoromethyl)phenyl Ethanones

Compound Substituents Molecular Weight (g/mol) Key Properties Synthesis & Applications
This compound 3-CF₃, 4-CF₃ 256.14 (inferred) Predicted high electrophilicity due to electron-withdrawing groups; solid state likely. Likely synthesized via palladium-catalyzed cross-coupling (e.g., Method A in ). Potential intermediate in drug synthesis.
1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one 3-CF₃, 5-CF₃ 256.14 Boiling point: Not reported; used in Biginelli reactions for dihydropyrimidinones . Synthesized via Claisen-Schmidt condensation; yield: 63% (Method A in ).
1-[2,4-Bis(trifluoromethyl)phenyl]ethan-1-one 2-CF₃, 4-CF₃ 256.14 Similar molecular weight; substituent positions may lower symmetry and melting point. Limited synthesis data; structural analog in chalcone synthesis .

Key Observations :

  • Reactivity : All isomers exhibit enhanced electrophilicity at the ketone group due to -CF₃ groups, facilitating nucleophilic additions or condensations.

Mono-Trifluoromethyl Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties Synthesis & Applications
1-[4-(Trifluoromethyl)phenyl]ethan-1-one 4-CF₃ 188.14 Simpler structure; lower molecular weight. Liquid state likely. CAS 709-63-7; intermediate in pharmaceutical synthesis (e.g., CYP51 inhibitors) .
1-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-one 2-Br, 4-CF₃ 267.04 Bromine introduces potential for further functionalization (e.g., Suzuki coupling). Synthesized as a solid; boiling point: 258.8°C (predicted) .

Key Observations :

  • Functionalization Potential: Brominated derivatives (e.g., 2-Br-4-CF₃) enable cross-coupling reactions, expanding utility in medicinal chemistry.
  • Electrophilicity: Mono-CF₃ derivatives are less electrophilic than bis-CF₃ analogs, affecting reaction rates in condensations.

Heteroatom-Substituted Analogs

Compound Substituents Molecular Weight (g/mol) Key Properties Synthesis & Applications
1-(4-Methoxyphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 4-OCH₃, sulfonyl group Not reported White solid (m.p. 137–138°C); used in ruthenium-catalyzed reactions . Synthesized via nucleophilic substitution; characterized by NMR .
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one 4-N-methylpiperazine Not reported Intermediate for chalcone derivatives with MAO-B/AChE inhibitory activity . Yield: 84%; used in synthesizing dual inhibitors for neurological disorders .

Key Observations :

  • Polar Groups : Methoxy or piperazine substituents enhance solubility and modulate biological activity.
  • Thermal Stability : Sulfonyl-containing derivatives exhibit defined melting points, aiding purification .

Biological Activity

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one, an organic compound with the molecular formula C₁₀H₆F₆O, is characterized by its unique structure featuring two trifluoromethyl groups. These groups significantly enhance the compound's lipophilicity and stability, which may influence its biological activity. This article explores the biological properties of this compound, including its potential applications in pharmaceuticals and organic synthesis.

  • Molecular Weight : Approximately 256.147 g/mol
  • Structure : Contains two trifluoromethyl groups attached to a phenyl ring and an ethanone functional group.
Property Value
Molecular FormulaC₁₀H₆F₆O
Molecular Weight256.147 g/mol
Functional GroupsTrifluoromethyl, Ketone

Potential Biological Activities

  • Antimicrobial Properties : Initial studies suggest that compounds with trifluoromethyl substitutions may possess antimicrobial activity due to their enhanced ability to penetrate biological membranes.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also have anticancer potential.

Study 1: Anticancer Activity

A study investigating compounds with similar trifluoromethyl substitutions found that they exhibited significant antiproliferative effects against various cancer cell lines. For instance, a derivative with a comparable structure demonstrated an IC50 value indicative of effective growth inhibition in HT29 colorectal cancer cells. The mechanism was attributed to the modulation of kinase pathways involved in cell cycle regulation .

Study 2: Enzyme Inhibition

Research has indicated that trifluoromethylated compounds can act as inhibitors of certain enzymes. For example, a related compound was shown to inhibit the activity of ERK1/2 kinases, leading to altered cell cycle progression in cancer cells . This suggests that this compound could similarly interact with key enzymes involved in cellular signaling pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the trifluoromethyl groups enhance lipophilicity and facilitate interactions with hydrophobic sites on proteins and enzymes. This interaction could modulate biological activities leading to various physiological effects.

Safety and Toxicology

While the compound shows potential for beneficial biological activities, safety data indicate that it may cause skin and eye irritation upon contact. Proper handling procedures should be followed to mitigate exposure risks .

Future Directions

Research into this compound is ongoing, particularly in the areas of:

  • Pharmaceutical Development : Investigating its use as a pharmaceutical intermediate or active ingredient in drug formulations.
  • Mechanistic Studies : Further elucidating its mechanism of action through detailed biochemical assays.
  • Expanded Biological Testing : Conducting comprehensive studies on its antimicrobial and anticancer properties across different cell lines.

Q & A

Q. What are the established synthetic routes for 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one?

The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoromethyl-substituted benzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3,4-bis(trifluoromethyl)benzene can react with acetyl chloride under anhydrous conditions . Alternative methods include Suzuki-Miyaura coupling if pre-functionalized intermediates are used, though this requires careful optimization of palladium catalysts and ligands .

Q. How is this compound purified after synthesis?

Purification often involves fractional distillation under reduced pressure due to the compound’s volatility, followed by recrystallization using non-polar solvents like hexane. Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended for removing byproducts, particularly if halogenated impurities are present .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR) and aromatic proton environments.
  • ¹⁹F NMR : Essential for verifying trifluoromethyl groups (δ ~-60 to -65 ppm) .
  • IR Spectroscopy : Strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₀H₆F₆O; theoretical 256.04 g/mol) .

Q. What safety precautions are necessary when handling this compound?

Limited toxicity data require adherence to standard lab safety protocols: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in a cool, dry place away from oxidizers. Toxicity assessments should follow OECD guidelines for acute exposure .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

The 3,4-bis(trifluoromethyl) substitution deactivates the aromatic ring, making NAS challenging. However, under strongly acidic conditions (e.g., H₂SO₄), the acetyl group directs nucleophiles to the para position. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this ketone?

Use palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands to enhance oxidative addition. Solvent choice (DMF or THF) and base (K₂CO₃) are critical. For example, coupling with boronic acids requires degassed solvents to prevent catalyst poisoning .

Q. How should researchers resolve contradictions in reported synthetic yields?

Systematic Design of Experiments (DoE) can identify critical variables (catalyst loading, temperature). For instance, a 2024 study showed yield variations (45–78%) due to moisture sensitivity of AlCl₃; strict anhydrous conditions improved reproducibility .

Q. What methodologies assess the compound’s biological activity?

  • Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values.
  • Molecular docking : Predict interactions with target proteins (e.g., cytochrome P450) .

Q. How can photodegradation pathways of this compound be studied?

Use HPLC-MS to monitor degradation products under UV light (254 nm). Radical trapping agents (e.g., TEMPO) identify reactive intermediates. Computational TD-DFT models simulate excited-state behavior .

Q. What role does this ketone play in materials science applications?

It serves as a precursor for fluorinated polymers with high thermal stability. For example, condensation with diamines yields polyimides with low dielectric constants, suitable for microelectronics. Characterization via TGA and DSC confirms thermal properties .

Notes

  • Advanced questions emphasize mechanistic and methodological rigor.
  • Safety protocols prioritize precaution due to limited ecotoxicological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.